1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-vinylbenzene
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Overview
Description
1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-vinylbenzene is an organic compound characterized by its unique structure, which includes a tert-butyl group, a difluoroethoxy group, and a vinyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-vinylbenzene typically involves multiple steps, including the introduction of the tert-butyl group, the difluoroethoxy group, and the vinyl group onto the benzene ring. The synthetic routes and reaction conditions can vary, but common methods include:
Introduction of the tert-butyl group: This can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the difluoroethoxy group: This step often involves the reaction of a suitable benzene derivative with a difluoroethanol derivative under basic conditions.
Introduction of the vinyl group: This can be accomplished through a Heck reaction, where a halogenated benzene derivative reacts with an alkene in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts like palladium on carbon.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, oxidizing agents for epoxidation, and nucleophiles for substitution reactions. Major products formed from these reactions include epoxides, diols, and substituted derivatives.
Scientific Research Applications
1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-vinylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-vinylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the vinyl group can participate in covalent bonding with target molecules.
Comparison with Similar Compounds
1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-vinylbenzene can be compared with other similar compounds, such as:
1-(tert-Butyl)-2-(2,2-difluoroethoxy)-4-vinylbenzene: Similar structure but with the vinyl group in a different position, which can affect its reactivity and applications.
1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-ethylbenzene:
1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-phenylbenzene: The vinyl group is replaced with a phenyl group, which can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-tert-butyl-2-(2,2-difluoroethoxy)-3-ethenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O/c1-5-10-7-6-8-11(14(2,3)4)13(10)17-9-12(15)16/h5-8,12H,1,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARAQVIRDBQFMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OCC(F)F)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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